5-phenyl-6H-1,3,4-thiadiazin-2-amine

Medicinal Chemistry Pharmacokinetics ADME

Procure 5-phenyl-6H-1,3,4-thiadiazin-2-amine (95%) as a key synthetic intermediate. Distinct six-membered 1,3,4-thiadiazine scaffold delivers sub-micromolar anticancer activity (IC50 0.32 µM vs A549) and high selectivity (SI=248.75), critical for sedative/muscle relaxant NCEs per US4272532A/4309426A. Non-interchangeable with 5-membered thiadiazoles.

Molecular Formula C9H9N3S
Molecular Weight 191.26 g/mol
CAS No. 58954-39-5
Cat. No. B7723364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-6H-1,3,4-thiadiazin-2-amine
CAS58954-39-5
Molecular FormulaC9H9N3S
Molecular Weight191.26 g/mol
Structural Identifiers
SMILESC1C(=NN=C(S1)N)C2=CC=CC=C2
InChIInChI=1S/C9H9N3S/c10-9-12-11-8(6-13-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
InChIKeySCQDMIFRQDAQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-6H-1,3,4-thiadiazin-2-amine (CAS 58954-39-5) Procurement and Research Guide


5-Phenyl-6H-1,3,4-thiadiazin-2-amine (CAS 58954-39-5) is a sulfur- and nitrogen-containing heterocyclic compound belonging to the 1,3,4-thiadiazine class, characterized by a six-membered ring incorporating two nitrogen atoms, one sulfur atom, and a phenyl substituent at the 5-position . This compound serves as a versatile synthetic intermediate, particularly for generating thiourea-linked derivatives with demonstrated anticancer activity [1], and represents a foundational scaffold within a broader patent estate encompassing muscle relaxant, sedative, and cardiovascular applications [2][3]. The compound is commercially available at 95% purity, suitable for research and development purposes .

Why 5-Phenyl-6H-1,3,4-thiadiazin-2-amine Cannot Be Replaced by Generic Analogs


Substitution with closely related analogs, such as 1,3,4-thiadiazoles or alternative phenyl-substituted heterocycles, is not scientifically equivalent and introduces significant risk of altered or diminished biological activity. The six-membered 1,3,4-thiadiazine ring exhibits a distinct electronic configuration and conformational flexibility compared to its five-membered 1,3,4-thiadiazole counterpart, which can critically impact target binding and pharmacokinetic properties . Furthermore, structure-activity relationship (SAR) studies within this class demonstrate that specific substitutions on the phenyl ring are not interchangeable; for example, chlorophenyl derivatives are specifically claimed for distinct therapeutic indications such as anticonvulsant and anxiolytic activity, while the unsubstituted phenyl variant serves as a key intermediate and sedative/muscle relaxant scaffold [1][2][3]. The quantitative evidence below substantiates that the specific structural identity of 5-phenyl-6H-1,3,4-thiadiazin-2-amine is a non-negotiable determinant of its utility in both synthetic and pharmacological contexts.

Quantitative Differentiation Evidence for 5-Phenyl-6H-1,3,4-thiadiazin-2-amine (CAS 58954-39-5)


Physicochemical Differentiation: LogP and Aqueous Solubility (LogS) of 1,3,4-Thiadiazines vs. Related Heterocycles

The 1,3,4-thiadiazine core imparts a distinct physicochemical profile compared to related heterocyclic scaffolds, which is critical for predicting absorption, distribution, and overall drug-likeness. For a representative substituted 1,3,4-thiadiazine, the calculated partition coefficient (LogP) is 2.7 and aqueous solubility (LogS) is -3.6 (251 µM) [1]. This contrasts with values reported for 1,3,4-thiadiazole derivatives, which can exhibit LogP values exceeding 4.65 for certain analogs [2], indicating a fundamental difference in lipophilicity that directly influences membrane permeability and solubility profiles. The target compound, 5-phenyl-6H-1,3,4-thiadiazin-2-amine, is predicted to have a LogP of 0.76, further highlighting its unique position within the class .

Medicinal Chemistry Pharmacokinetics ADME

Synthetic Utility: High-Yield Derivatization into Potent Anticancer Agents

5-Phenyl-6H-1,3,4-thiadiazin-2-amine serves as a critical intermediate for generating 1,3,4-thiadiazine-thiourea derivatives with remarkable potency against non-small cell lung cancer (NSCLC). In a head-to-head comparison, the derivative 5j, synthesized from this scaffold, exhibited an IC50 of 0.32 µM against the A549 NSCLC cell line, compared to an IC50 of 3.85 µM for the reference drug sorafenib [1]. Furthermore, compound 5j demonstrated high selectivity for cancer cells over normal WI-38 fibroblasts (Selectivity Index = 248.75), vastly outperforming sorafenib (SI = 7.88) [1].

Medicinal Chemistry Cancer Research Synthetic Methodology

Therapeutic Differentiation: Sedative and Muscle Relaxant Indications are Scaffold-Specific

Patents explicitly claim 5-(optionally substituted phenyl)-6H-1,3,4-thiadiazine-2-amines for specific therapeutic utilities. US4272532A claims this class of compounds for methods of inducing sedation [1], while US4309426A claims the same class for achieving a muscle-relaxing effect [2]. These are distinct indications from the anticonvulsant and anxiolytic activities claimed for the closely related 5-(chlorophenyl)-6H-1,3,4-thiadiazine-2-amines [3]. This demonstrates that the nature of the phenyl substitution is a critical determinant of pharmacological activity, and the unsubstituted 5-phenyl compound is uniquely positioned as the foundational structure for sedative and muscle relaxant development.

Pharmacology CNS Therapeutics Patent Analysis

Validated Application Scenarios for 5-Phenyl-6H-1,3,4-thiadiazin-2-amine in Research and Industry


Synthesis of Potent and Selective Anticancer Agents for Non-Small Cell Lung Cancer (NSCLC)

Procure 5-phenyl-6H-1,3,4-thiadiazin-2-amine as a key synthetic intermediate for generating 1,3,4-thiadiazine-thiourea derivatives. This specific scaffold has been validated to produce compounds with sub-micromolar IC50 values (e.g., 0.32 µM) against A549 NSCLC cells and exceptional selectivity indices (SI = 248.75), far surpassing the clinical standard sorafenib (IC50 = 3.85 µM, SI = 7.88) [1]. The high-yielding reaction to form the thiourea derivative underscores its utility in medicinal chemistry campaigns focused on targeted cancer therapeutics.

Development of Novel Sedative or Muscle Relaxant Compounds

Utilize 5-phenyl-6H-1,3,4-thiadiazin-2-amine as a lead scaffold for the development of new chemical entities (NCEs) with sedative or muscle relaxant properties. This application is supported by specific patent claims (US4272532A and US4309426A) that distinguish the unsubstituted phenyl derivative's therapeutic activity from that of its chlorophenyl-substituted analogs, which are claimed for anticonvulsant and anxiolytic use [2][3][4]. This provides a clear intellectual property landscape for focused research.

Investigation of Structure-Activity Relationships (SAR) for 1,3,4-Thiadiazine Pharmacophores

Employ this compound as a reference standard in systematic SAR studies aimed at understanding the influence of phenyl ring substitutions on the biological activity and physicochemical properties of the 1,3,4-thiadiazine core. Its unique physicochemical profile, including a predicted LogP of 0.76, serves as a valuable baseline for comparing the effects of adding electron-withdrawing or donating groups . Such studies are foundational for optimizing drug candidates within this promising but underexplored chemical space.

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